1,2-Propanedithiol

Description

Contextualizing 1,2-Propanedithiol within Aliphatic Dithiol Chemistry

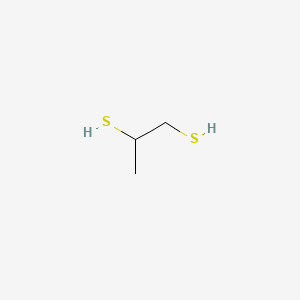

This compound, with the chemical formula C₃H₈S₂, belongs to the class of aliphatic dithiols. wikipedia.orgspectrumchemical.com These are organic compounds characterized by a non-aromatic carbon backbone containing two thiol (-SH) functional groups. wikipedia.org Within this family, this compound is distinguished as the simplest chiral dithiol due to the presence of a stereocenter at the second carbon atom. wikipedia.orgthegoodscentscompany.com

Its properties and reactivity are often compared with other simple dithiols such as 1,2-ethanedithiol (B43112) and 1,3-propanedithiol (B87085). wikipedia.org The spatial arrangement of the two thiol groups in this compound, being on adjacent carbons (a vicinal arrangement), dictates its specific applications, particularly in its ability to form stable five-membered rings when complexing with metal ions or reacting with carbonyl compounds. benchchem.comlibretexts.org This vicinal arrangement differentiates its chemical behavior from its isomer, 1,3-propanedithiol, where the thiol groups are separated by a methylene (B1212753) group, leading to the formation of six-membered rings in similar reactions. wikipedia.orgwikipedia.org

Historical Developments in Organosulfur Compound Research Pertaining to Dithiols

The study of organosulfur compounds dates back to the 19th century, with early research focusing on the isolation and identification of these compounds from natural sources like crude oil. researchgate.netbritannica.comwikipedia.org The development of synthetic methods to create carbon-sulfur bonds was a significant focus, initially relying on ionic chemistry. researchgate.nettaylorandfrancis.com Dithiols, as a specific class of organosulfur compounds, gained attention for their distinct properties, including their strong, often unpleasant odors and their high affinity for metals. wikipedia.orgwikipedia.org

Early research into dithiols was partly driven by their practical applications. For instance, dimercaprol (B125519) (British anti-Lewisite), a dithiol, was developed as an antidote for arsenic-based chemical warfare agents due to its ability to chelate heavy metals. wikipedia.org This highlighted the importance of the dithiol functional group in coordination chemistry. Over time, research has expanded to explore the use of dithiols like this compound in a broader range of applications, from protecting groups in complex organic syntheses to building blocks for advanced materials and polymers. wikipedia.orgorganic-chemistry.orgbiocompare.com

Stereochemical and Chiral Aspects of this compound Research

A key feature of this compound is its chirality. The carbon atom at the C2 position is bonded to four different groups (a methyl group, a hydrogen atom, a thiol group, and a mercaptomethyl group), making it a stereocenter. wikipedia.org This gives rise to two enantiomers: (R)-1,2-propanedithiol and (S)-1,2-propanedithiol.

The chirality of this compound is a significant aspect of its research applications. In coordination chemistry, the use of enantiomerically pure this compound can lead to the formation of chiral metal complexes with specific stereochemical configurations. These chiral complexes are of interest in asymmetric catalysis, where they can be used to control the stereochemical outcome of chemical reactions. Furthermore, in materials science, the chirality of this compound can influence the structure of self-assembled monolayers and the properties of chiral nanoparticles. The synthesis and separation of the individual enantiomers of this compound are therefore crucial for these advanced applications.

Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₃H₈S₂ wikipedia.org |

| Molar Mass | 108.22 g·mol⁻¹ wikipedia.org |

| Appearance | Colorless to slightly pale yellow liquid spectrumchemical.com |

| Boiling Point | 152 °C wikipedia.org |

| IUPAC Name | Propane-1,2-dithiol wikipedia.org |

| Chirality | Exists as (R) and (S) enantiomers wikipedia.org |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

propane-1,2-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8S2/c1-3(5)2-4/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKHJWTVMIMEPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862421 | |

| Record name | 1,2-Dimercaptopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

clear blue liquid | |

| Record name | 1,2-Propanedithiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/137/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

152.00 °C. @ 760.00 mm Hg | |

| Record name | 1,2-Propanedithiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; miscible in oil | |

| Record name | 1,2-Propanedithiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/137/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.075-1.081 | |

| Record name | 1,2-Propanedithiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/137/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

814-67-5 | |

| Record name | 2,3-Dimercaptopropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=814-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimercaptopropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000814675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-PROPANEDITHIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Propanedithiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Dimercaptopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1,2-dithiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-PROPANEDITHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GS64223D79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-Propanedithiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for 1,2 Propanedithiol and Its Chemical Analogues

Regioselective and Stereoselective Synthesis of 1,2-Propanedithiol

The precise control over the placement of the two thiol groups on the propane (B168953) backbone is a key challenge in the synthesis of this compound.

Direct methods for introducing thiol groups are often the most atom-economical. A primary route for synthesizing this compound is through the addition of hydrogen sulfide (B99878) (H₂S) to propylene (B89431) sulfide, the corresponding episulfide. wikipedia.org This reaction involves the ring-opening of the strained thiirane (B1199164) ring by H₂S, directly yielding the desired 1,2-dithiol product.

Hydrothiolation reactions, also known as thiol-ene or thiol-yne coupling, represent another significant approach. thieme-connect.com These reactions typically involve the addition of a thiol to an unsaturated bond. While many examples in the literature utilize 1,3-propanedithiol (B87085), the principles are applicable to this compound precursors. thieme-connect.comthieme.de For instance, radical-mediated hydrothiolation of unsaturated systems, such as 4,5-unsaturated saccharides, has been shown to be an efficient method for creating thioether linkages with complete regioselectivity. rsc.orgrsc.org Such photoinitiated reactions are often mild and proceed in high yields. rsc.org

This compound can also be synthesized from various precursor compounds through functional group interconversion. A common strategy involves the reaction of a 1,2-disubstituted propane with a sulfur-containing nucleophile. For example, analogous to the synthesis of 1,2-ethanedithiol (B43112) from 1,2-dichloroethane (B1671644) and thiourea, 1,2-dichloropropane (B32752) can serve as a precursor. chemdad.com This method typically proceeds via the formation of an isothiuronium (B1672626) salt intermediate, which is subsequently hydrolyzed to yield the dithiol.

Another potential precursor is propylene glycol (propane-1,2-diol). The conversion of diols to dithiols can be accomplished through various multi-step sequences, often involving the activation of the hydroxyl groups (e.g., conversion to tosylates or mesylates) followed by nucleophilic substitution with a thiolating agent like sodium hydrosulfide (B80085) or thioacetate.

Synthesis of Functionalized this compound Derivatives

Functionalized derivatives of this compound are important for applications ranging from protecting group chemistry to the synthesis of complex metal-organic frameworks.

This compound is a key reagent for the protection of carbonyl compounds as 4-methyl-1,3-dithiolanes. prepchem.com This reaction involves the acid-catalyzed condensation of the dithiol with an aldehyde or a ketone. wikipedia.org The resulting cyclic dithioacetal is stable under both acidic and basic conditions, making it an effective protecting group in multi-step syntheses. mdpi.com A variety of Brønsted and Lewis acid catalysts, such as boron trifluoride diethyl etherate, yttrium triflate, and tungstophosphoric acid, can be employed to facilitate this transformation. organic-chemistry.orgrsc.org The reaction is often highly chemoselective, allowing for the preferential protection of aldehydes over ketones. organic-chemistry.org

| Carbonyl Compound | Catalyst | Conditions | Product | Yield (%) | Reference(s) |

| PEEK Polymer | Boron trifluoride diethyl etherate | Dichloromethane, 24h, RT | PEEK-dithiolane derivative | 82 | rsc.org |

| 4-Phenyl-4-oxobutyric acid | (Not specified) | (Not specified) | 4-Methyl-2-phenyl-1,3-dithiolane-2-propionic acid | (Not specified) | prepchem.com |

| General Aldehydes/Ketones | Yttrium triflate | (Not specified) | Corresponding 1,3-dithiolane | (Not specified) | organic-chemistry.org |

| General Aldehydes/Ketones | Acetyl Chloride | Solvent-free, RT | Corresponding 1,3-dithiolane | Very Good | scispace.com |

The synthesis of substituted analogues of this compound allows for the fine-tuning of its chemical and physical properties. For example, 2-substituted propanedithiolate ligands have been studied in the context of diiron complexes that model hydrogenase enzymes. nih.gov In these complexes, of the general formula Fe₂(μ-SCH₂)₂CHR₆, the substituent (R) on the propane backbone influences the stereochemistry of the complex, with a tendency to adopt an equatorial orientation relative to the six-membered Fe₂S₂C₂ ring. nih.gov

The synthesis of such substituted dithiols can be achieved by starting with a substituted precursor. For instance, the reaction of 2,3-butanedithiol, a dimethyl-substituted analogue of this compound, with 4-phenyl-4-oxobutyric acid yields the corresponding 4,5-dimethyl-2-phenyl-1,3-dithiolane-2-propionic acid. prepchem.com This demonstrates how substituted dithiols can be used to create more complex dithiolane structures.

Elucidating Reaction Mechanisms and Reactivity Profiles of 1,2 Propanedithiol

Fundamental Reactivity of Vicinal Thiol Groups in 1,2-Propanedithiol

The presence of two thiol groups on adjacent carbon atoms, known as vicinal thiols, defines the characteristic reactivity of this compound. These sulfur-containing functional groups are known for their nucleophilicity and susceptibility to redox reactions.

The thiol groups of this compound are effective nucleophiles due to the high polarizability of the sulfur atom. This property allows them to readily participate in nucleophilic addition and substitution reactions.

In the presence of a base, the thiol groups can be deprotonated to form the more nucleophilic thiolate anions. These thiolates can then attack a variety of electrophilic centers. A notable example is the conjugate addition to activated alkynes, such as those adjacent to carbonyl groups (ynones and propiolates). nih.govacs.org While historically, such reactions could lead to competing 1,2-addition at the carbonyl carbon, modern methods using milder, often catalytic, amounts of base favor the 1,4-conjugate addition. nih.gov Thiols and their corresponding thiolates are excellent nucleophiles because the large atomic radius of sulfur effectively stabilizes the charge. nih.gov

A common application of the nucleophilicity of dithiols like this compound is the formation of cyclic dithioacetals from aldehydes and ketones. pdx.eduddugu.ac.inwikipedia.org This reaction serves as a protective strategy for carbonyl groups in organic synthesis. The resulting 1,3-dithiolane, derived from ethane-1,2-dithiol, or the corresponding six-membered 1,3-dithiane (B146892) from propane-1,3-dithiol, can be deprotonated at the C-2 position. pdx.eduddugu.ac.in This creates a nucleophilic carbon, reversing the typical electrophilic nature of the original carbonyl carbon in a process known as "umpolung". ddugu.ac.in This nucleophile can then react with various electrophiles, such as alkyl halides. ddugu.ac.in

Table 1: Nucleophilic Reactions of Dithiols

| Reactant 1 | Reactant 2 | Product Type | Key Features |

|---|---|---|---|

| 1,2-Ethanedithiol (B43112) | Aldehyde/Ketone | 1,3-Dithiolane | Protection of carbonyl group. wikipedia.org |

| 1,3-Propanedithiol (B87085) | Aldehyde/Ketone | 1,3-Dithiane | Protection of carbonyl group; allows for umpolung reactivity. pdx.eduddugu.ac.inwikipedia.org |

| Deprotonated Ethane-1,2-dithiol | 4-hydroxy-4-methylpent-2-ynenitrile | 1,3-Dithiolane ring | Base-catalyzed nucleophilic attack on the β-carbon of the nitrile. researchgate.net |

The thiol groups of this compound are readily oxidized to form disulfide bonds. This redox chemistry is a fundamental aspect of its reactivity. The oxidation can occur via various pathways, leading to either intramolecular or intermolecular disulfide linkages.

Under aerobic conditions, dithiols are prone to oxidation, which results in the formation of disulfide bridges (R–S–S–R). vulcanchem.com In the case of this compound, intramolecular oxidation leads to the formation of a cyclic five-membered disulfide ring, known as a 1,2-dithiolane (B1197483). This process is often reversible, and the disulfide bond can be cleaved by reducing agents.

The rate of thiolate-disulfide interchange is significantly influenced by the ring strain of the cyclic disulfide. For instance, the reaction involving the five-membered 1,2-dithiolane is considerably faster than that of the six-membered 1,2-dithiane (B1220274) due to the release of ring strain in the transition state. harvard.edu The rate constant for the degenerate intermolecular thiolate-disulfide interchange involving 1,2-dithiolane is approximately 650 times greater than that for 1,2-dithiane. harvard.eduwisc.edu

The oxidation of dithiols can be utilized in the synthesis of polymers. For example, the oxidation of 1,3-propanedithiol can lead to the formation of poly(disulfide)s, particularly at higher concentrations, whereas dilute conditions may favor the formation of cyclic disulfides. acs.org

Table 2: Redox Reactions and Disulfide Formation

| Reactant(s) | Conditions | Product(s) | Key Features |

|---|---|---|---|

| This compound | Aerobic conditions | 1,2-Dithiolane (intramolecular) or Poly(disulfide) (intermolecular) | Formation of disulfide bridges. vulcanchem.com |

| 1,3-Propanedithiol | PPh3 and DIAD (highly diluted) | Cyclic disulfides | Favored under dilute conditions. acs.org |

| 1,3-Propanedithiol | PPh3 and DIAD (higher concentrations) | Oligomeric or polymeric disulfides | Polymerization occurs at higher concentrations. acs.org |

Intramolecular Cyclization and Ring-Closing Mechanisms

Beyond disulfide formation, this compound can undergo intramolecular cyclization reactions to form various heterocyclic compounds. These reactions are typically driven by the nucleophilic attack of one thiol group on an electrophilic center within the same molecule.

A prominent example is the reaction of dithiols with bifunctional electrophiles. For instance, the reaction of dipotassium (B57713) ethane-1,2-bis(thiolate) with propargyl chloride can lead to intramolecular heterocyclization. d-nb.info This involves the nucleophilic attack of the second thiolate on the acetylenic fragment of the initially formed intermediate. d-nb.info The activation barriers for such cyclizations are influenced by the resulting ring size, with the formation of dithiepane and dithiocine rings from propanedithiol derivatives being energetically more favorable than the corresponding cyclizations of ethanedithiol derivatives. researchgate.net

The intramolecular cyclization of dithiols is also observed in reactions with activated alkynes. Studies have shown that both 1,2-ethanedithiol and 1,3-propanedithiol favor intramolecular cyclization over polymerization when reacted with certain activated alkynes, leading to the formation of dithiane products. bham.ac.uk

Table 3: Intramolecular Cyclization Reactions

| Reactant(s) | Product(s) | Mechanism | Reference(s) |

|---|---|---|---|

| Dipotassium ethane-1,2-bis(thiolate) and propargyl chloride | Dihydrodithiepine | Nucleophilic attack of thiolate on acetylenic fragment. | d-nb.info |

| 1,3-Propanedithiolate and propargyl chloride | 2-methyl-6,7-dihydro-5H-1,4-dithiepine | Key stage is cyclization of the monosubstituted product. | researchgate.net |

Investigations into Carbon-Sulfur Bond Activation and Cleavage Processes

The activation and cleavage of carbon-sulfur (C–S) bonds in organosulfur compounds, including dithiols, is a significant area of research, particularly in the context of transition-metal-catalyzed reactions. dicp.ac.cnnih.gov These processes are fundamental to hydrodesulfurization in the petroleum industry and offer synthetic routes for cross-coupling reactions. nih.gov

Transition metals can insert into the C–S bond, initiating cleavage. nih.gov For example, 1,3-propanedithiol reacts with triiron dodecacarbonyl to form a diiron dithiolate complex, Fe₂(S₂C₃H₆)(CO)₆, through the cleavage of the S-H bonds and subsequent bonding to the iron centers. wikipedia.orgnih.gov

In some cases, C–S bond cleavage can occur under oxidative conditions. For certain thiols with a carboxylic acid group alpha to the C–S bond, reaction with hydrogen peroxide can lead to C–S bond cleavage and formal reduction of the compound. psu.edu However, this reactivity is specific and was not observed for compounds like 2-mercaptoethanol. psu.edu

Recent developments have also explored novel methods for C–S bond formation and cleavage, such as a carbonyl-to-sulfur atom swap, which involves the sequential homolytic cleavage of both α-C-C bonds of a ketone. nih.gov

Table 4: Carbon-Sulfur Bond Activation and Cleavage

| Substrate | Reagent(s) | Product(s) | Key Features |

|---|---|---|---|

| 1,3-Propanedithiol | Triiron dodecacarbonyl | Fe₂(S₂C₃H₆)(CO)₆ | Formation of a diiron dithiolate complex. wikipedia.orgnih.gov |

| Thioesters | Transition metal catalysts | Cross-coupling products | C-S bond activation for C-C or C-heteroatom bond formation. dicp.ac.cn |

| 2-Mercaptoacetic acid | Hydrogen peroxide | Acetic acid | C-S bond cleavage and formal reduction. psu.edu |

Inorganic Chemistry: Coordination Complexes of 1,2 Propanedithiol

Ligand Binding Modes and Coordination Geometries of 1,2-Propanedithiol in Metal Complexes

This compound typically acts as a bidentate chelating ligand, binding to a single metal center through its two sulfur donor atoms to form a stable five-membered ring. This chelation is a common binding mode observed in many of its complexes. oup.com It can also function as a bridging ligand, where each sulfur atom coordinates to a different metal center, linking two metals together. This bridging behavior is crucial in the formation of dinuclear and polynuclear complexes. osti.govresearchgate.netacs.org

The coordination geometry around the metal center is influenced by the metal's identity, its oxidation state, and the other ligands present in the complex. For instance, in some diiron complexes, the iron centers can adopt a distorted square pyramidal or octahedral geometry. capes.gov.br In certain nickel-iron complexes, the nickel center may be square planar while the iron center is tetrahedral. researcher.lifenih.gov The flexibility of the propanedithiolate backbone allows it to accommodate various coordination preferences of different metals.

Synthesis and Structural Characterization of Transition Metal-1,2-Propanedithiolates

The synthesis of transition metal-1,2-propanedithiolate complexes often involves the reaction of a metal salt or a metal carbonyl precursor with this compound, sometimes in the presence of a base to deprotonate the thiol groups. wikipedia.orgresearchgate.net

Diiron-1,2-propanedithiolate complexes have been a significant focus of research due to their structural resemblance to the active site of [FeFe]-hydrogenases, enzymes that catalyze the reversible production of hydrogen. acs.orgasianpubs.orgnih.govuni-muenchen.de The prototypical complex, diiron propanedithiolate hexacarbonyl, Fe₂ (S₂C₃H₆)(CO)₆, is prepared by reacting 1,3-propanedithiol (B87085) with triiron dodecacarbonyl. wikipedia.org A variety of derivatives have been synthesized by substituting the carbonyl ligands with other groups like phosphines or by functionalizing the propanedithiolate bridge. acs.orgnih.gov These modifications allow for the fine-tuning of the electronic and steric properties of the complexes, providing insights into the function of the hydrogenase active site. nih.govnih.gov

For example, the reaction of (μ-PDT)Fe₂(CO)₆ with phosphine (B1218219) ligands can lead to mono- or di-substituted products. nih.gov Additionally, the hydroxyl group on a functionalized propanedithiolate bridge can be acylated to introduce further complexity. acs.org

Table 1: Selected Diiron-1,2-Propanedithiolate Complexes and their Synthetic Routes

| Complex | Synthetic Precursors | Reference |

|---|---|---|

| Fe₂(S₂C₃H₆)(CO)₆ | Fe₃(CO)₁₂ and 1,3-propanedithiol | wikipedia.org |

| [(μ-SCH₂)₂CHO₂CCH₂CO₂Et]Fe₂(CO)₆ | [(μ-SCH₂)₂CH(OH)]Fe₂(CO)₆ and ethyl malonyl chloride | acs.org |

| (μ-PDT)Fe₂(CO)₅[Ph₂PNH(t-Bu)] | (μ-PDT)Fe₂(CO)₆ and Ph₂PNH(t-Bu) | nih.gov |

Ruthenium complexes with this compound have also been explored. The reaction of triruthenium dodecacarbonyl with 1,3-propanedithiol can yield different products depending on the reaction conditions, including dinuclear and triruthenium clusters where the dithiolate can act as a bridging ligand. researchgate.net For example, reacting [Ru₃(CO)₁₀(μ-dppf)] with 1,3-propanedithiol can result in either a triruthenium complex with a monodentate dithiolate or a dinuclear complex with a bridging dithiolate. researchgate.net

Research on manganese-1,2-propanedithiolate complexes is less extensive but still significant. These complexes are of interest for their magnetic properties and potential as single-molecule magnets. researchgate.net

The versatility of this compound as a ligand has led to its incorporation into complexes with a wide array of other metals.

Nickel: Nickel-1,2-propanedithiolate complexes are relevant as models for the active sites of [NiFe]-hydrogenases. researcher.lifenih.govrsc.org These are often synthesized by reacting a nickel(II) salt with the dithiol and a phosphine ligand. nih.govresearchgate.net Heterobimetallic Ni-Fe complexes bridged by 1,2-propanedithiolate have been prepared and studied for their catalytic activity in proton reduction. capes.gov.brresearcher.lifenih.gov

Cobalt: Cobalt(III) complexes containing 1,2-propanedithiolate and other ligands like trien (3,6-diazaoctane-1,8-diamine) have been synthesized and their stereochemistry investigated. oup.comacs.org

Molybdenum: Molybdenum complexes with 1,2-propanedithiolate have been prepared from precursors like bis(cyclopentadienyl)molybdenum dichloride. researchgate.net Dimeric molybdenum(III) complexes with bridging 1,2-propanedithiolate ligands have been shown to catalyze the reduction of acetylene (B1199291) to ethylene. osti.gov

Technetium and Rhenium: The chemistry of this compound with technetium and rhenium has been explored in the context of developing radiopharmaceuticals. researchgate.netosti.govnih.govmdpi.comnih.gov The stable and well-defined coordination of dithiolate ligands to these metals is advantageous for creating targeted imaging and therapeutic agents.

Titanium: Bent titanocene (B72419) complexes with 1,2-propanedithiolate have been synthesized to model aspects of the active sites of certain molybdenum and tungsten enzymes. nih.gov

Spectroscopic and Electrochemical Probing of this compound Metal Complexes

A variety of spectroscopic and electrochemical techniques are employed to characterize this compound metal complexes and to understand the nature of the metal-ligand interactions.

Fourier-Transform Infrared (FT-IR) Spectroscopy is a powerful tool for studying these complexes, particularly those containing carbonyl ligands. The stretching frequencies of the CO ligands (ν(CO)) are sensitive to the electron density at the metal center. Changes in the electronic environment, such as the substitution of a CO ligand with a phosphine, are reflected in shifts of the ν(CO) bands. acs.orgasianpubs.org For example, in diiron propanedithiolate complexes, the terminal carbonyls typically show strong absorption bands in the range of 1900-2100 cm⁻¹. acs.orgasianpubs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information in solution.

¹H NMR spectroscopy is used to characterize the protons on the propanedithiolate backbone. The chemical shifts and coupling patterns of the methylene (B1212753) and methine protons can confirm the coordination of the ligand and provide information about the conformation of the chelate ring. acs.orgtandfonline.com

³¹P NMR spectroscopy is invaluable for complexes containing phosphine ligands. The chemical shift of the phosphorus nucleus is sensitive to its coordination environment. tandfonline.comwileyeditingservices.com For instance, in a diiron complex with a bridging dppf ligand, a single peak in the ³¹P NMR spectrum indicates a symmetrical coordination environment. tandfonline.com

¹³C NMR spectroscopy can be used to identify the carbon atoms of the dithiolate ligand and any carbonyl ligands present. tandfonline.com

Temperature-dependent NMR studies can reveal dynamic processes in solution, such as the interconversion of different conformations of the dithiolate ring or the rotation of metal-ligand fragments. researchgate.net

Table 2: Spectroscopic Data for a Representative 1,2-Propanedithiolate Complex

| Complex | Spectroscopic Technique | Key Observations | Reference |

|---|---|---|---|

| [(μ-PDT)Fe₂(CO)₅]₂[(η⁵-Ph₂PC₅H₄)₂Fe] | ¹H NMR | Singlets at 4.30 and 4.26 ppm for Cp ring hydrogens. | tandfonline.com |

| ³¹P NMR | Singlet at 54.97 ppm for the two P atoms of dppf. | tandfonline.com | |

| ¹³C NMR | Doublet at 214.40 ppm (J(P-C) = 10.7 Hz) and singlet at 209.32 ppm for terminal carbonyls. | tandfonline.com | |

| [(μ-SCH₂)₂CHO₂CCH₂CO₂Et]Fe₂(CO)₆ | IR (cm⁻¹) | 2078-1938 (terminal CO), 1769-1724 (malonate CO). | acs.org |

X-ray Diffraction Studies for Solid-State Structures

A notable area of study has been on diiron complexes containing the 1,2-propanedithiolate bridge, which serve as synthetic models for the active site of [FeFe]-hydrogenase enzymes. The parent complex, [Fe2(CO)6{μ-SCH2CH(CH3)S}] (1), and its derivatives where one carbonyl (CO) ligand is substituted by a phosphine ligand, have been synthesized and structurally characterized. researchgate.net Reactions of complex (1) with various monophosphine ligands in the presence of an oxidizing agent like Me3NO·2H2O yield monophosphine-substituted diiron complexes. researchgate.net

Five such complexes, [Fe2(CO)5(L){μ-SCH2CH(CH3)S}], where L represents different phosphine ligands, have been characterized by single-crystal X-ray diffraction. researchgate.net These studies confirm the "butterfly" Fe2S2 core structure, which is a hallmark of these hydrogenase mimics. nih.gov The 1,2-propanedithiolate ligand bridges the two iron atoms, creating a six-membered Fe-S-C-C-S-Fe ring. The structural data from these crystallographic studies are crucial for understanding how modifications to the ligand sphere, such as the introduction of bulky or electronically different phosphine ligands, influence the geometry of the active site model.

Table 1: Structurally Characterized Monophosphine-Substituted Diiron Propane-1,2-dithiolate Complexes

This table is based on synthetic work described in the literature. researchgate.net

| Complex Number | Formula | Phosphine Ligand (L) |

|---|---|---|

| 2 | [Fe₂(CO)₅{P(4-C₆H₄CH₃)₃}{μ-SCH₂CH(CH₃)S}] | Tris(4-methylphenyl)phosphine |

| 3 | [Fe₂(CO)₅{Ph₂P(2-C₅H₄N)}{μ-SCH₂CH(CH₃)S}] | Diphenyl-2-pyridylphosphine |

| 4 | [Fe₂(CO)₅{P(4-C₆H₄Cl)₃}{μ-SCH₂CH(CH₃)S}] | Tris(4-chlorophenyl)phosphine |

| 5 | [Fe₂(CO)₅(PPh₃){μ-SCH₂CH(CH₃)S}] | Triphenylphosphine |

| 6 | [Fe₂(CO)₅{P(4-C₆H₄F)₃}{μ-SCH₂CH(CH₃)S}] | Tris(4-fluorophenyl)phosphine |

Electrochemical Behavior and Electrocatalytic Applications (e.g., proton reduction)

The electrochemical properties of metal-1,2-propanedithiol complexes are of significant interest, particularly for their potential application in electrocatalysis, such as the hydrogen evolution reaction (HER). Cyclic voltammetry (CV) is the primary technique used to investigate the redox behavior of these molecules and their ability to mediate proton reduction.

Diiron complexes with a 1,2-propanedithiolate bridge, which mimic the [FeFe]-hydrogenase active site, are prominent subjects of these studies. researchgate.net The electrochemical behavior of these complexes is typically characterized by one or more reduction events. For instance, monosubstituted diiron complexes can exhibit two irreversible reductions at potentials around -1.7 V and -2.0 V, while some disubstituted complexes show a single irreversible reduction. researchgate.net The precise potential values are sensitive to the nature of other ligands in the coordination sphere.

A key application of these complexes is their ability to catalyze the reduction of protons (H⁺) to molecular hydrogen (H₂). researchgate.net This is typically studied by performing cyclic voltammetry in the presence of a proton source, such as acetic acid (CH₃COOH) or trifluoroacetic acid (CF₃COOH). researchgate.netresearchgate.net Upon addition of acid, an increase in the cathodic current is observed, which signifies catalytic proton reduction. researchgate.net For example, certain diiron propane-1,2-dithiolate model complexes have been shown to be effective catalysts for the reduction of protons from acetic acid. researchgate.net

Studies on similar diiron dithiolate systems have quantified the overpotential, which is the extra potential required to drive the reaction, for proton reduction. With acetic acid as the proton source, overpotentials of 0.69 V and 0.68 V have been recorded for two different, but related, diiron complexes. acs.org The catalytic process is initiated by the reduction of the complex, which then reacts with protons from the acid to generate hydrogen. acs.org The efficiency and mechanism of this catalysis can be tuned by modifying the ligands, demonstrating the importance of the chemical environment around the metal centers. acs.org

Table 2: Electrochemical and Electrocatalytic Data for Selected Dithiolate Complexes

This table presents representative data for diiron dithiolate complexes relevant to hydrogenase models. researchgate.netacs.org

| Complex Type | Acid Source | Observed Potential (V vs. Fc/Fc⁺) | Finding |

|---|---|---|---|

| Monosubstituted Diiron Complex | None | ~ -1.7 (irreversible reduction) | Redox behavior of the complex itself. researchgate.net |

| Monosubstituted Diiron Complex | None | ~ -2.0 (irreversible reduction) | Redox behavior of the complex itself. researchgate.net |

| Diiron Dithiolate Model (Complex 1) | Acetic Acid (CH₃COOH) | Catalytic wave observed | Overpotential of 0.69 V for H₂ evolution. acs.org |

| Diiron Dithiolate Model (Complex 2) | Acetic Acid (CH₃COOH) | Catalytic wave observed | Overpotential of 0.68 V for H₂ evolution. acs.org |

| Diiron Dithiolate Model (Complex 1) | Trifluoroacetic Acid (CF₃COOH) | New reduction peak at -1.63 V | Catalytic proton reduction confirmed. acs.org |

Computational Approaches to Metal-1,2-Propanedithiol Coordination (e.g., density functional theory for mercury chelating agents)

Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for investigating the coordination chemistry of this compound. nih.govmdpi.com DFT calculations allow for the prediction of molecular structures, binding energies, and electronic properties of metal complexes, providing insights that complement experimental data. nih.gov

A significant application of DFT in this area is the rational design of chelating agents for heavy metal ions like mercury (Hg²⁺). nih.govacs.org The interaction between mercury and dithiol ligands is of great toxicological importance, and DFT can be used to evaluate the suitability of different chelators. nih.govacs.org

Computational studies have been employed to compare the coordination of 1,2-dithiolates versus 1,3-dithiolates to mercury. nih.govresearchgate.net DFT calculations indicate that the coordination of a 1,2-dithiolate ligand to a mercury ion results in a smaller S-Hg-S bond angle compared to the angle formed with a 1,3-dithiolate ligand. nih.gov The calculated S-Hg-S angle for 1,2-dithiolate coordination is far from the linear geometry (180°) that would be expected for a simple two-coordinate complex. nih.gov This suggests that when this compound binds to mercury in a bidentate (κ²) fashion, the mercury center is likely to have a coordination number greater than two, accommodating additional ligands. nih.gov

These theoretical findings are crucial for developing more effective "custom chelators" for mercury poisoning. acs.org By understanding the geometric preferences and binding strengths of ligands like this compound through computational modeling, scientists can design new molecules with improved specificity and efficacy for sequestering toxic metal ions. acs.org

Advanced Applications of 1,2 Propanedithiol in Organic Synthesis and Material Science

1,2-Propanedithiol as a Reagent for Selective Functional Group Transformations

The reactivity of the two thiol groups in this compound underpins its utility in selective functional group manipulations, offering solutions for carbonyl protection, polarity reversal, and stereocontrolled synthesis.

One of the most fundamental applications of this compound in organic synthesis is the protection of carbonyl compounds. Aldehydes and ketones react with this compound, often in the presence of a Brønsted or Lewis acid catalyst, to form 4-methyl-1,3-dithiolanes. organic-chemistry.org This transformation effectively masks the electrophilic nature of the carbonyl carbon, rendering it inert to nucleophilic attack under various reaction conditions. The resulting dithiolane is stable to a wide range of reagents, allowing for chemical modifications on other parts of the molecule.

The reaction is highly efficient and can be catalyzed by a variety of acids. For instance, yttrium triflate has been used to catalyze the formation of dithiolanes from carbonyl compounds and dithiols like 1,2-ethanedithiol (B43112) and 1,3-propanedithiol (B87085), achieving high chemoselectivity for aldehydes. organic-chemistry.org Similarly, iodine and hafnium trifluoromethanesulfonate (B1224126) have been employed as mild and effective catalysts for this protection strategy. organic-chemistry.org

Beyond simple protection, the formation of dithiolanes from this compound is a cornerstone of "umpolung" or polarity inversion chemistry. wikipedia.orgegyankosh.ac.in In a typical carbonyl group, the carbon atom is electrophilic. However, once converted to a dithiolane, the proton on the carbon adjacent to the two sulfur atoms can be abstracted by a strong base, such as n-butyllithium, to generate a nucleophilic carbanion. uwindsor.ca This "masked acyl anion" can then react with various electrophiles, effectively reversing the normal reactivity of the carbonyl group. egyankosh.ac.in This strategy allows for the synthesis of 1,2- and 1,4-dicarbonyl compounds and other structures that are not readily accessible through conventional synthetic routes. egyankosh.ac.in The deprotection of the dithiolane to regenerate the carbonyl group can be achieved using various methods, often under oxidative conditions. organic-chemistry.orgsmolecule.com

Table 1: Catalysts for Dithiolane Formation

| Catalyst | Substrates | Key Features |

|---|---|---|

| Yttrium triflate | Aldehydes, Ketones | High chemoselectivity for aldehydes. |

| Iodine | Aldehydes, Ketones | Mild reaction conditions. |

| Hafnium trifluoromethanesulfonate | Aldehydes, Ketones | Tolerates sensitive functional groups, racemization-free for R-aminoaldehydes. organic-chemistry.org |

| Tungstophosphoric acid | Aldehydes, Ketones, Acetals | Solvent-free conditions, effective for sterically hindered compounds. organic-chemistry.org |

| Iron catalyst | Aldehydes | Mild conditions for dithioacetalization. organic-chemistry.org |

The inherent chirality of this compound, being the simplest chiral dithiol, presents opportunities for its use in asymmetric synthesis. wikipedia.org Chiral auxiliaries are stereogenic units temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org While specific, widely adopted applications of this compound as a chiral auxiliary are still emerging, its structure is analogous to other chiral molecules that have proven effective in stereocontrolled reactions.

The development of chiral auxiliaries is a significant area of research in organic synthesis, aiming to achieve high levels of stereoselectivity in the formation of new chiral centers. iupac.orgcore.ac.ukau.dk For example, chiral acrylamides derived from S-indoline-2-carboxylic acid have been shown to undergo Diels-Alder reactions with high diastereofacial selectivity, with the stereochemical outcome being dependent on the Lewis acid used. iupac.org Similarly, chiral auxiliaries derived from D-glucosamine have been employed in Staudinger reactions to synthesize trisubstituted azetidin-2-ones with control over the stereochemistry. psu.edu The principle of using a chiral molecule to influence the stereochemical course of a reaction is well-established, and the chiral nature of this compound makes it a candidate for such applications.

Integration of this compound in Polymer and Materials Chemistry

The dual thiol functionality of this compound makes it a valuable building block in polymer and materials science, where it can be incorporated into polymer backbones or used to modify the surfaces of materials.

This compound can participate in polymerization reactions, such as thiol-yne and thiol-ene "click" reactions, to create polymers with specific functionalities. zju.edu.cnacs.org For example, it can be reacted with alkynes in a step-growth polymerization to form comb polymers. acs.org It has also been used in the synthesis of epoxy group interval-controlled polymers through a free-radical-triggered thiol-yne polymerization with glycidyl (B131873) propargyl ether. zju.edu.cn The resulting polymers have reactive epoxy groups that can be further functionalized.

In the realm of electronic materials, dithiols like this compound are investigated for their ability to act as molecular linkers. For instance, first-principles calculations have shown that dithiol molecules can bridge adjacent MoS₂ nanoflakes, creating molecular channels for electronic transport and improving conductivity. acs.org This highlights the potential of this compound in the development of solution-processed 2D electronic devices. acs.org

Furthermore, this compound serves as a capping agent for colloidal quantum dots (QDs). tcichemicals.comtcichemicals.com The thiol groups can bind to the surface of QDs, passivating surface defects and influencing their electronic and optical properties. It has been used in the assembly of CdSe QD dimers, where it acts as a short ligand to bond pairs of QDs. mdpi.com Dithiols are also employed in the fabrication of QD-based heterojunction solar cells, where they facilitate the layer-by-layer assembly of PbS nanoparticles. scispace.comgoogle.com

Table 2: Applications of this compound in Materials Science

| Application Area | Role of this compound | Example Material/System |

|---|---|---|

| Polymer Chemistry | Monomer in thiol-yne polymerization | Epoxy group interval-controlled polymers zju.edu.cn |

| Electronic Materials | Molecular linker for enhanced electronic transport | Interconnected MoS₂ nanostructures acs.org |

| Quantum Dots | Capping agent, Ligand for assembly | CdSe quantum dot dimers, PbS quantum dot solar cells tcichemicals.commdpi.comscispace.com |

Design and Synthesis of this compound-Derived Chiral Auxiliaries and Ligands

The chiral nature of this compound makes it an attractive starting material for the design and synthesis of novel chiral auxiliaries and ligands for asymmetric catalysis. wikipedia.org Chiral ligands are crucial components of many metal-based catalysts used in asymmetric synthesis, where they create a chiral environment around the metal center, enabling enantioselective transformations.

While the direct use of this compound as a ligand has been explored, for example in the formation of diiron(I) dithiolato carbonyl complexes, its potential as a precursor to more complex chiral ligands is significant. nih.gov The development of new chiral ligands is an active area of research, with a focus on creating structures that can induce high levels of enantioselectivity in a wide range of reactions. ethz.chnih.gov For instance, chiral phosphoric acids derived from BINOL have been used as catalysts in highly enantio- and regioselective cycloaddition reactions. acs.org

The synthesis of chiral auxiliaries often involves the incorporation of a chiral molecule into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orguga.edu Given that this compound is a readily available chiral molecule, it serves as a valuable scaffold for the development of new chiral auxiliaries. These auxiliaries could potentially be used in a variety of asymmetric transformations, including alkylations, aldol (B89426) reactions, and cycloadditions. wikipedia.orgacs.org The design of such auxiliaries would focus on maximizing the transfer of chirality from the this compound unit to the reacting substrate.

Computational Chemistry and Theoretical Characterization of 1,2 Propanedithiol

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in characterizing the electronic structure of 1,2-propanedithiol and its reactivity. These studies focus on the distribution of electrons within the molecule, the energies of its molecular orbitals, and how these factors influence its chemical behavior.

The electronic properties of dithiols are significantly influenced by the sulfur atoms, with their high polarizability and the presence of lone pair electrons. uva.es The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding reactivity. In thiols, orbitals near the HOMO-LUMO gap often involve significant contributions from the sulfur 3p atomic orbitals. researchgate.net The energy of these frontier orbitals determines the molecule's ability to act as an electron donor or acceptor.

Computational analyses of the interaction between flavins and thiol(ate) groups have been performed using various DFT methods, such as B3LYP, MPW1PW91, and MPWB1K. tandfonline.comtandfonline.com These studies show that an oxidized flavin can form a charge-transfer complex with a thiolate anion before generating a covalent adduct. tandfonline.comtandfonline.com This initial interaction is a critical aspect of the reactivity of dithiols in many biological systems. tandfonline.com Molecular orbital studies have been specifically applied to investigate the oxidation of dithiols by flavin, providing a theoretical basis for the reaction mechanism. acs.org

The reactivity of this compound is also central to its role as a ligand for metal nanoclusters. The electronic structure of the dithiolate ligand can regulate the electronic structure and, consequently, the optical properties of the nanoclusters. researchgate.net

Table 1: Predicted Electronic Properties of this compound and Related Adducts (Note: This table is illustrative, based on typical computational outputs for thiols and their derivatives. Specific values for this compound require dedicated calculations.)

| Property | Predicted Value / Description | Methodology Context |

|---|---|---|

| Hydrogen Bond Donor Count | 2 nih.gov | Computed by Cactvs nih.gov |

| Hydrogen Bond Acceptor Count | 2 nih.gov | Computed by Cactvs nih.gov |

| XLogP3 | 1.2 nih.gov | Computed by XLogP3 3.0 nih.gov |

| Collision Cross Section ([M+H]⁺) | 115.8 Ų | Predicted using CCSbase uni.lu |

| Collision Cross Section ([M-H]⁻) | 116.7 Ų | Predicted using CCSbase uni.lu |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the this compound molecule, arising from rotation around its C-C and C-S bonds, gives rise to multiple stable conformations (rotational isomers). acs.org Conformational analysis aims to identify these stable geometries and determine their relative energies. This is crucial as the specific conformation can dictate the molecule's reactivity and its ability to form intramolecular interactions.

Studies on analogous molecules like 1,2-ethanedithiol (B43112), 1,3-propanedithiol (B87085), and 1,2-butanedithiol (B95073) provide significant insight. uva.esresearchgate.netchemicalpapers.com For these dithiols, a combination of rotational spectroscopy and quantum chemical calculations has been used to map their conformational landscapes. uva.esresearchgate.net The potential energy surface is influenced by factors like interatomic repulsion and the potential for stabilizing intramolecular hydrogen bonds. chemicalpapers.com For example, in 1,2-butanedithiol, two primary conformers corresponding to anti- and gauche-carbon backbones were identified, both featuring a gauche arrangement of the two thiol groups. uva.es Similarly, studies on this compound have investigated its rotational isomerism through vibrational spectra. acs.org

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound, including its torsional flexibility over time. hum-ecol.ruresearchgate.net By simulating the movements of atoms based on a force field, MD can explore the conformational space and the transitions between different isomers, providing a more complete picture of the molecule's flexibility in various environments.

Table 2: Representative Conformations and Relative Energies for Vicinal Dithiols (Note: This table illustrates typical findings for vicinal dithiols like 1,2-ethanedithiol or 1,2-butanedithiol, which serve as models for this compound. The notation describes the dihedral angles along the backbone.)

| Conformer Notation (Backbone/Thiol1/Thiol2) | Description | Relative Energy (kJ/mol) (Illustrative) | Key Feature |

|---|---|---|---|

| gauche-Gauche-gauche' (gGg') | Gauche carbon backbone with specific thiol orientations. | 0 (Most stable) | Stabilized by S-H···S hydrogen bond. researchgate.net |

| anti-Gauche-gauche' (aGg') | Anti (trans) carbon backbone with gauche thiol groups. | ~1-3 | Also exhibits intramolecular hydrogen bonding. uva.es |

| gauche-Gauche-gauche (gGg) | Gauche carbon backbone with different thiol orientations. | ~2-4 | Less stable due to steric or electrostatic repulsion. researchgate.net |

| anti-Anti-anti (aAa) | Fully extended anti (trans) conformation. | > 5 | Generally higher in energy due to lack of stabilizing interactions. chemicalpapers.com |

Prediction and Characterization of Intramolecular Interactions

A key feature of vicinal dithiols is the potential for intramolecular hydrogen bonding between the two thiol groups (S-H···S). uva.esresearchgate.net While sulfur is less electronegative than oxygen, leading to weaker hydrogen bonds, these interactions can still significantly stabilize certain conformations. uva.es

Computational methods are essential for characterizing these weak interactions. The Non-Covalent Interactions (NCI) plot methodology, based on the electron density and its reduced gradient, is a powerful tool for visualizing and identifying intramolecular hydrogen bonds. uva.es Structural data from calculations can confirm that the thiol groups orient themselves to support this weak hydrogen bonding, reminiscent of the stronger O-H···O interactions in analogous diols. uva.esresearchgate.net For instance, in stable conformers of 1,2-butanedithiol, the structural data confirm that the two thiol groups synchronize their orientation to support an intramolecular S-H···S bond. uva.es This type of interaction is a critical element in determining the adopted molecular arrangements. rsc.org The formation of such bonds can lead to more planar molecular structures. mdpi.com

Table 3: Geometric Parameters for a Typical Intramolecular S-H···S Hydrogen Bond (Note: Data is based on computational results for model dithiols like 1,2-butanedithiol.) uva.es

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| H···S Distance | ~2.5 - 2.9 Å | Indicates proximity of the hydrogen and sulfur atoms. |

| S-H···S Angle | ~90° - 120° | Describes the geometry of the hydrogen bond. |

| Stabilization Energy | ~2 - 5 kJ/mol | Quantifies the energetic contribution of the hydrogen bond. |

Reaction Pathway Elucidation and Mechanistic Modeling

Computational modeling is invaluable for elucidating the step-by-step mechanisms of chemical reactions involving this compound. A prominent example is the reaction of dithiols with flavins, which is fundamental to the action of many flavoenzymes that catalyze the oxidation of thiols. tandfonline.combrandeis.eduresearchgate.net

Theoretical studies, using methods like DFT, have been employed to model this reaction pathway. tandfonline.comtandfonline.comacs.org The generally accepted mechanism involves several key steps:

Complex Formation : The reaction often begins with the formation of a preequilibrium complex between the dithiol (or its thiolate anion) and the flavin molecule. tandfonline.comacs.org

Nucleophilic Attack : The thiolate anion acts as a nucleophile, attacking the C(4a) position of the flavin's isoalloxazine ring to form a transient C(4a)-S-covalent adduct. tandfonline.comtandfonline.combrandeis.edu

Proton Transfer : The reaction requires a concerted proton transfer to the N(5) position of the flavin. tandfonline.comtandfonline.com This proton can be delivered by various species in an enzyme's active site, such as a protonated amino acid residue or via water molecules. tandfonline.comtandfonline.com

Adduct Breakdown : The flavin-adduct is a key intermediate in the redox catalysis. tandfonline.com In the case of dithiols, the second thiol group can then attack the first sulfur atom, leading to the formation of a cyclic disulfide and the transfer of two reducing equivalents to the flavin. tandfonline.com

Table 4: Mechanistic Steps for the Reaction of Dithiols with Flavins

| Step | Description | Computational Insight |

|---|---|---|

| 1 | Formation of a charge-transfer complex between thiolate and oxidized flavin. | Geometry and energetics depend on solvation and H-bonding environment. tandfonline.com |

| 2 | Nucleophilic attack by thiolate on the C(4a) position of the flavin ring. | Formation of a covalent C(4a)-S adduct is a key mechanistic feature. tandfonline.combrandeis.edu |

| 3 | Concerted proton transfer to the N(5) position of the flavin. | Calculations show this step is required and has a low activation barrier. tandfonline.comtandfonline.com |

| 4 | Intramolecular attack by the second thiol, forming a cyclic disulfide and reduced flavin. | This step resolves the flavin-adduct intermediate in dithiol oxidation. tandfonline.com |

Biological and Biomedical Research Perspectives of 1,2 Propanedithiol

Biological Significance of Vicinal Dithiols and 1,2-Propanedithiol Analogues

Vicinal dithiols, which are organic compounds containing two thiol (-SH) groups on adjacent carbon atoms, play a crucial role in various biological processes. Their significance stems from their ability to participate in redox reactions, chelate metals, and form disulfide bonds, which are vital for protein structure and function.

A prominent analogue of this compound is Dimercaprol (B125519) , also known as British Anti-Lewisite (BAL). ebi.ac.uknih.gov Dimercaprol is a dithiol compound that is structurally similar to this compound, with a hydroxyl group replacing one of the methyl hydrogens. nih.gov It was originally developed during World War II as an antidote to the arsenic-based chemical warfare agent, Lewisite. ebi.ac.uknih.gov Its biological significance lies in its function as a chelating agent, which binds to heavy metals like arsenic, mercury, and gold, facilitating their removal from the body. ebi.ac.uknih.govsemanticscholar.org This action reverses the inhibition of enzymes that rely on free sulfhydryl groups for their activity. semanticscholar.org

Another group of biologically significant vicinal dithiols includes meso-2,3-dimercaptosuccinic acid (DMSA) and 2,3-dimercapto-1-propanesulfonic acid (DMPS) . annualreviews.org These water-soluble compounds are effective antidotes for heavy metal poisoning and are considered analogues of BAL in their biological activity. annualreviews.org Their development has been a significant advancement in chelation therapy. annualreviews.org

Naturally occurring 1,2-dithiolanes and 1,2,3-trithianes, which are cyclic compounds containing disulfide or trisulfide bonds, also hold biological importance. tandfonline.com These compounds and their synthetic derivatives have been studied for their chemical and biological properties, including potential practical applications. tandfonline.com

Investigation of this compound in Biological Systems and Interactions

Enzymatic and Metabolic Transformations Involving Dithiols

The metabolism of xenobiotics, or foreign compounds, in the body often involves enzymatic transformations to make them more water-soluble for excretion. slideshare.net These transformations are broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. slideshare.net Phase I reactions, often catalyzed by cytochrome P450 enzymes, introduce or expose functional groups like hydroxyls, thiols, and amines. slideshare.netnih.gov

Dithiols are involved in various enzymatic and metabolic pathways. For instance, some enzymes utilize a dithiol-disulfide exchange mechanism. frontiersin.org The human gut microbiota also plays a role in transforming xenobiotics through reductive and hydrolytic reactions, which can involve the cleavage of carbon-sulfur bonds. nih.gov

In the context of detoxification, bacteria have developed metabolic pathways to detoxify organomercury compounds. annualreviews.org This process can involve enzymes like mercuric ion reductase, which uses electrons from NADPH to produce elemental mercury. annualreviews.org

Furthermore, the study of how enzymes mediate redox transformations is a significant area of research, exploring the chemical logic behind these biological reactions. annualreviews.org

Role in Redox Homeostasis and Antioxidant Mechanisms

Redox homeostasis, the balance between oxidants and antioxidants, is crucial for cellular function. Thiols are key players in maintaining this balance. frontiersin.orgresearchgate.net Low-molecular-weight (LMW) thiols, such as glutathione (B108866) (GSH), are abundant in cells and act as electron donors for various enzymes involved in redox-mediated processes. ucl.ac.uk They protect cells from oxidative stress by reducing oxidative modifications and detoxifying harmful substances. researchgate.netucl.ac.uk

The thiol groups of cysteine residues in proteins are particularly sensitive to oxidation and are critical for the protein's structure and function. frontiersin.orgresearchgate.net Under oxidative stress, these thiols can undergo reversible oxidation to form disulfide bonds, which protects them from irreversible overoxidation. ucl.ac.uk This process, known as protein thiolation, is a key regulatory mechanism. ucl.ac.uk

The glutathione system, a major thiol-dependent antioxidant system, plays a vital role in neutralizing free radicals and protecting cells from oxidative damage. researchgate.net Plants, in particular, have evolved complex thiol-based redox systems to cope with the high levels of reactive oxygen species (ROS) generated during photosynthesis. frontiersin.org Thioredoxins and glutaredoxins are key protein families that regulate the redox state of proteins through dithiol/disulfide exchange reactions. frontiersin.org

Chelation Studies with Heavy Metals and Therapeutical Implications (e.g., mercury chelating agents)

Chelation therapy is a primary treatment for heavy metal poisoning, where a chelating agent binds to the metal ions to form a stable, less toxic complex that can be excreted from the body. clevelandclinic.org

Dimercaprol (BAL) , a this compound analogue, has been a cornerstone of chelation therapy since 1949 for poisoning by arsenic, mercury, and gold. ebi.ac.uknih.gov It functions by forming stable complexes with these metals, thereby removing them from the body. cymitquimica.com While effective, dimercaprol has a low therapeutic index and can cause redistribution of arsenic to the brain. annualreviews.org

More recent and water-soluble chelating agents like meso-2,3-dimercaptosuccinic acid (DMSA) and 2,3-dimercapto-1-propanesulfonic acid (DMPS) have been developed. annualreviews.org These compounds are also effective in treating heavy metal poisoning, including lead and mercury, and can be administered orally. annualreviews.orgjapi.org

Another this compound derivative, mercaptid , has been used in the Soviet Union for the treatment of arsine (AsH3) poisoning. annualreviews.org Its lipophilic nature is thought to aid its penetration into red blood cells, where it is needed for therapy. annualreviews.org

The following table summarizes some key chelating agents and their primary applications:

| Chelating Agent | Structure | Primary Applications |

| Dimercaprol (BAL) | 2,3-dimercapto-1-propanol | Arsenic, mercury, and gold poisoning. ebi.ac.uknih.gov |

| DMSA | meso-2,3-dimercaptosuccinic acid | Lead and other heavy metal poisoning. japi.org |

| DMPS | 2,3-dimercapto-1-propanesulfonic acid | Mercury and other heavy metal poisoning. annualreviews.org |

| Mercaptid | This compound-3-(p-tolylthioel) | Arsine (AsH3) poisoning. annualreviews.org |

Structure-Activity Relationship Studies for Bioactive this compound Derivatives (e.g., pesticidal activity)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. This knowledge is essential for designing more potent and selective drugs and pesticides.

In the field of agrochemicals, derivatives of 1,2-dithiolanes have shown pesticidal activity. tandfonline.com For example, 3- and 4-(dimethylaminomethyl)-1,2-dithiolanes have demonstrated potent acaricidal activity. tandfonline.com By modifying the disulfide group in these compounds, researchers have developed other effective insecticides like cartap, bensultap, and thiocyclam. tandfonline.com

SAR studies have also been conducted on other classes of compounds containing dithiane rings, which can be synthesized from 1,3-propanedithiol (B87085). nih.govnih.gov For instance, substituted 5-tert-butyl-2-phenyl-1,3-dithiane derivatives have shown high insecticidal activity. nih.gov

Phosphoramidates, another class of compounds, have also been investigated for their insecticidal properties. researchgate.net SAR studies have helped in understanding the key structural features responsible for their activity. researchgate.net

Research into this compound as a Flavoring Agent and its Sensory Aspects

This compound is recognized as a flavoring agent and is characterized by its intense, sulfurous odor. thegoodscentscompany.comwikipedia.org It is a colorless liquid that contributes to the flavor profile of certain foods. thegoodscentscompany.com While some thiols have unpleasant odors, others, like furan-2-ylmethanethiol, are responsible for the desirable aroma of foods like coffee. wikipedia.org

The sensory properties of sulfur-containing compounds are of significant interest in the food and fragrance industries. For example, 1,1-propanedithiol (B8562081) is described as having a sulfurous, powerful cooked onion and savory odor. researchgate.net

Research into the sensory aspects of such compounds involves understanding their odor and flavor profiles and their interactions with sensory receptors. wikipedia.org For instance, certain thiols have been identified as semiochemicals that can activate olfactory sensory neurons in mice. wikipedia.org

The following table lists some physical and sensory properties of this compound:

| Property | Value/Description |

| Appearance | Colorless, clear liquid. thegoodscentscompany.com |

| Odor | Intensely odorous. wikipedia.org |

| Boiling Point | 152.00 °C @ 760.00 mm Hg. thegoodscentscompany.com |

| Solubility | Soluble in oils; slightly soluble in water. thegoodscentscompany.com |

Environmental and Toxicological Research on 1,2 Propanedithiol

Assessment of Environmental Impact and Degradation Pathways of 1,2-Propanedithiol

The environmental fate of this compound is not extensively documented in dedicated studies. However, inferences can be drawn from research on related dithiol compounds and its intended uses. The compound's release into the environment should be avoided, as stated in safety data sheets chemicalbook.comsigmaaldrich.com.

Biodegradation:

Anaerobic degradation of the related compound 1,2-propanediol by a Desulfovibrio strain has been documented, involving NAD-dependent dehydrogenases nih.gov. While this is a diol and not a dithiol, it suggests a possible metabolic pathway for the propane (B168953) backbone under anaerobic conditions.

Abiotic Degradation:

Information on the abiotic degradation of this compound is scarce. However, research on the structurally similar 1,2-ethanedithiol (B43112) suggests potential atmospheric degradation pathways. Vapor-phase 1,2-ethanedithiol is expected to be degraded in the atmosphere by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 5 hours nih.gov. Given the structural similarity, this compound is likely to undergo a similar atmospheric fate. Abiotic methylation of methylmercury (B97897) has been observed in the presence of 1,2-ethanedithiol and 1,3-propanedithiol (B87085), indicating that dithiols can participate in environmental chemical reactions researchgate.netvliz.be.

Safety data sheets for the related 1,3-Propanedithiol indicate that it is not expected to be hazardous to the environment or non-degradable in wastewater treatment plants, and its water solubility suggests it may be mobile in aquatic systems thermofisher.com. While this information is for an isomer, it provides some context for the potential environmental behavior of this compound.

Toxicological Research Methodologies and Biological Endpoints (e.g., acute oral toxicity studies)

The toxicological profile of this compound has not been exhaustively investigated, a fact noted in some safety data sheets capotchem.cn. However, available data from acute toxicity studies and hazard classifications provide an overview of its potential health effects. The primary endpoint for which data is available is acute oral toxicity.

Acute Oral Toxicity:

This compound is classified as harmful or toxic if swallowed chemicalbook.comnih.govtcichemicals.com. Acute oral toxicity studies have been conducted in mice, establishing a lethal dose 50 (LD50), which is the dose required to be lethal to 50% of the tested population.

| Study Type | Species | Route | Endpoint | Value | Reference |

| Acute Oral Toxicity | Mouse (M,F) | Oral (gavage) | LD50 | 153 mg/kg | thegoodscentscompany.com |

| Acute Oral Toxicity | Mouse (M,F) | Oral (gavage) | LD50 | 170 mg/kg | thegoodscentscompany.cominchem.org |

| Acute Oral Toxicity | Deer Mouse | Oral | ALD (Approximate Lethal Dose) | > 1125 mg/kg | usda.gov |

This interactive table summarizes the available acute oral toxicity data for this compound.

A study on the repellency and acute oral toxicity of numerous chemicals to house and deer mice included this compound usda.gov. The Approximate Lethal Dose (ALD) for deer mice was reported to be greater than 1125 mg/kg usda.gov.

Other Toxicological Endpoints:

Information on other toxicological endpoints is limited and often qualitative, derived from safety data sheets for this compound and its isomer, 1,3-Propanedithiol.

Skin Corrosion/Irritation: Causes skin irritation westliberty.eduapolloscientific.co.uk.

Serious Eye Damage/Irritation: Causes serious eye irritation westliberty.eduapolloscientific.co.uk.

Respiratory or Skin Sensitization: Prolonged or repeated exposure may cause allergic reactions in sensitive individuals capotchem.cn.

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation capotchem.cnwestliberty.eduapolloscientific.co.uk.

Carcinogenicity: No component of the product is identified as a probable, possible, or confirmed human carcinogen by IARC at levels greater than or equal to 0.1% capotchem.cnwestliberty.edu.

Germ Cell Mutagenicity: Data not available capotchem.cn.

Reproductive Toxicity: Data not available capotchem.cn.

It is important to note that for many of these endpoints, the information is based on hazard classifications rather than detailed study results. The toxicological properties of this compound are considered not to have been thoroughly investigated capotchem.cn.

Regulatory Science and Public Health Implications of Dithiol Compounds

The regulatory status of this compound is primarily associated with its use as a flavoring agent in food. Several national and international bodies have evaluated its safety for this purpose.

Regulatory Status:

| Regulatory Body | Jurisdiction | Status/Designation | Details | Reference |

| Joint FAO/WHO Expert Committee on Food Additives (JECFA) | International | Evaluated - No safety concern | Evaluated as a flavoring agent. No safety concern at current levels of intake. | nih.govflavordata.com |

| U.S. Food and Drug Administration (FDA) | United States | Formerly GRAS as a synthetic flavoring substance | The FDA has removed the provision for the use of this substance as a flavoring agent. | thegoodscentscompany.com |

| Flavor and Extract Manufacturers Association (FEMA) | United States | FEMA Number: 3520 | Listed as a flavoring agent. | nih.govthegoodscentscompany.com |

| European Union | Europe | Flavouring Agent | Listed in the EU's list of flavouring substances. | thegoodscentscompany.com |

| Environment and Climate Change Canada & Health Canada | Canada | Non-domestic Substances List (NDSL) | Subject to notification and assessment for potential adverse effects on the environment and human health if manufactured or imported. | canada.ca |

| Australian Inventory of Industrial Chemicals (AICIS) | Australia | Listed | Does not have an individual approval but may be used under an appropriate group standard. | nih.gov |

This interactive table outlines the regulatory status of this compound in various regions.

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent" nih.govflavordata.com. However, the U.S. FDA has more recently indicated that it no longer provides for the use of this synthetic flavoring substance thegoodscentscompany.com.

In Canada, this compound is on the Non-domestic Substances List (NDSL). This means that any new import or manufacture of the substance requires notification to the government, followed by a joint assessment by Environment and Climate Change Canada and Health Canada to evaluate potential risks to the environment and human health canada.ca.

Public Health Implications:

The public health implications of this compound are linked to its toxicity profile and its use as a food additive. The acute oral toxicity data indicates that the substance is harmful if ingested in sufficient quantities chemicalbook.comnih.govtcichemicals.com. The potential for skin, eye, and respiratory irritation also has implications for occupational health and safety during its handling and use capotchem.cnwestliberty.eduapolloscientific.co.uk.

The regulation of this compound as a flavoring agent is a direct public health measure to ensure that exposure through food consumption remains below levels that would pose a health risk. The differing regulatory stances, such as the JECFA evaluation and the more recent FDA action, reflect ongoing scientific review and evolving public health considerations for food additives nih.govthegoodscentscompany.comflavordata.com. The presence of dithiols like this compound in the environment, although not well-studied, could have implications if they enter water systems, given their water solubility thermofisher.com.

Future Research Directions and Interdisciplinary Opportunities for 1,2 Propanedithiol

Development of Sustainable Synthetic Routes and Processes